molecular formula C6H8N2O B047506 (6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol CAS No. 196862-45-0

(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

Cat. No. B047506
CAS RN: 196862-45-0
M. Wt: 124.14 g/mol
InChI Key: OLXNUSXUUWAEGE-RXMQYKEDSA-N
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Description

(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol, also known as 6R-PII, is a synthetic pyrroloimidazole compound that has been studied for its potential therapeutic applications. It is a small molecule that is structurally similar to imidazole, an organic compound found in many biological systems. 6R-PII has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are hormones that regulate inflammation, pain, and other physiological processes. 6R-PII has also been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase (AChE), an enzyme involved in the regulation of neurotransmission.

Scientific Research Applications

Nootropic Drug Development

(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol: has been studied for its potential as a nootropic drug. Nootropics, also known as smart drugs, are compounds that enhance cognitive functions such as memory, creativity, and motivation in healthy individuals. The compound is structurally related to dimiracetam , a known nootropic of the racetam family . Research in this area explores the compound’s ability to modulate neurotransmitter systems, which could lead to the development of new cognitive enhancers.

Adrenergic Receptor Agonism

This compound has been identified as a potent α1A-adrenergic receptor partial agonist . It exhibits good selectivity over α1B, α1D, and α2A receptor subtypes . This specificity is crucial in the development of medications for conditions like hypertension and benign prostatic hyperplasia, where targeted adrenergic receptor modulation can provide therapeutic effects with fewer side effects.

Synthetic Building Block

The dihydropyrroloimidazole core of (6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol serves as a valuable synthetic building block. It’s used in organic synthesis to construct complex molecules due to its reactivity and ability to form multiple bonds . Its versatility makes it a candidate for creating a variety of functional materials and pharmaceuticals.

Biological Activity Spectrum

Due to its imidazole ring, the compound exhibits a broad spectrum of biological activity. Imidazole derivatives are known for their antibacterial, antifungal, and antiviral properties . This makes the compound a potential candidate for the development of new antimicrobial agents, which are crucial in the fight against drug-resistant strains of pathogens.

Kinetic Resolution

The compound has been used in kinetic resolution processes under continuous flow conditions. Kinetic resolution is a method used to separate enantiomers due to their different reaction rates. This application is particularly important in the pharmaceutical industry, where the chirality of a drug can significantly affect its efficacy and safety .

Chiral Ionic Liquids

Enantiomerically pure forms of (6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol have been used as intermediates in the synthesis of chiral ionic liquids . Chiral ionic liquids have applications in asymmetric synthesis and catalysis, offering a green alternative to traditional solvents and catalysts due to their non-volatile and recyclable nature.

properties

IUPAC Name

(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c9-5-3-6-7-1-2-8(6)4-5/h1-2,5,9H,3-4H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXNUSXUUWAEGE-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN2C1=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

CAS RN

196862-45-0
Record name (6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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